molecular formula C24H20N2O5S2 B131118 4,4'-Oxybis[p-(phenylsulfonylaniline)] CAS No. 54616-64-7

4,4'-Oxybis[p-(phenylsulfonylaniline)]

Cat. No.: B131118
CAS No.: 54616-64-7
M. Wt: 480.6 g/mol
InChI Key: CAIMXHCQEIPTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Oxybis[p-(phenylsulfonylaniline)] is a chemical compound with the molecular formula C24H20N2O5S2•HCl and a molecular weight of 480.56 g/mol. It is primarily used in the preparation of polyamido polysulfone thermoplastics. This compound is known for its unique structural properties, which make it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis[p-(phenylsulfonylaniline)] typically involves the reaction of 4-aminophenyl sulfone with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Oxybis[p-(phenylsulfonylaniline)] is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis[p-(phenylsulfonylaniline)] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in the synthesis of advanced materials and polymers.

Scientific Research Applications

4,4’-Oxybis[p-(phenylsulfonylaniline)] has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of polyamido polysulfone thermoplastics, which are known for their high thermal stability and mechanical strength.

    Biology: The compound is used in the development of bio-compatible materials for medical applications.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of high-performance polymers and materials for various industrial applications.

Mechanism of Action

The mechanism of action of 4,4’-Oxybis[p-(phenylsulfonylaniline)] involves its interaction with molecular targets through its sulfone and amine groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of stable and durable materials. The pathways involved include the formation of covalent bonds with other molecules, resulting in the synthesis of advanced polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(4’'-aminobenzenesulfonyl) Diphenyl Ether Dihydrochloride
  • 4,4’-[Oxybis(4,1-phenylenesulfonyl)]bisbenzenamine Hydrochloride

Uniqueness

4,4’-Oxybis[p-(phenylsulfonylaniline)] is unique due to its specific structural arrangement, which imparts high thermal stability and mechanical strength to the materials synthesized from it. This makes it particularly valuable in the production of high-performance polymers and materials.

Properties

IUPAC Name

4-[4-[4-(4-aminophenyl)sulfonylphenoxy]phenyl]sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S2/c25-17-1-9-21(10-2-17)32(27,28)23-13-5-19(6-14-23)31-20-7-15-24(16-8-20)33(29,30)22-11-3-18(26)4-12-22/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIMXHCQEIPTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593406
Record name 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54616-64-7
Record name 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.